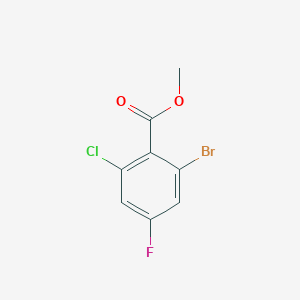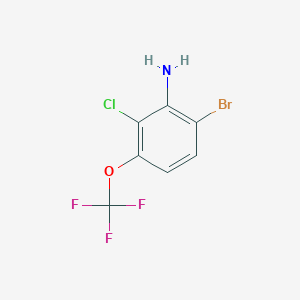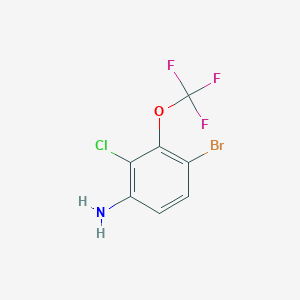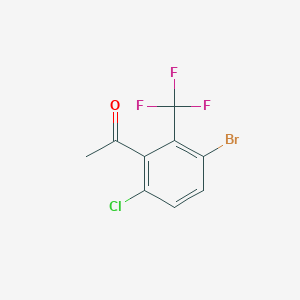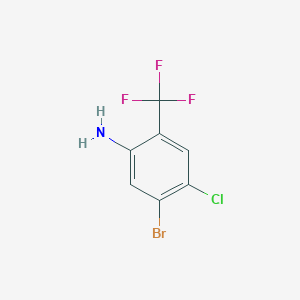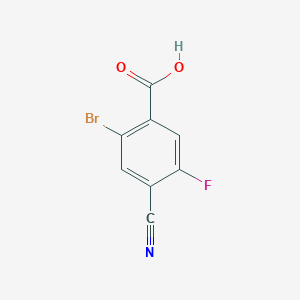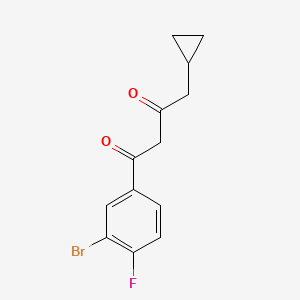
1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the bromo-fluoro phenyl group, the cyclopropyl group, and the butane-1,3-dione group. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The bromo-fluoro phenyl group, cyclopropyl group, and butane-1,3-dione group would all contribute to the overall molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The bromo-fluoro phenyl group could potentially undergo electrophilic aromatic substitution reactions, while the butane-1,3-dione group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo-fluoro phenyl group could potentially increase the compound’s polarity and influence its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione serves as a key intermediate in synthesizing new thiophene and pyrazole derivatives with potential antitumor properties. These derivatives have shown significant activity against certain cancer cells and are being targeted for further studies (Fadda et al., 2012).
Reactivity and Synthesis of Cyclopropa-Fused Quinones
This compound has also been involved in studies related to the generation and reactivity of cyclopropa-fused quinones. These compounds, derived from the compound , have unique reactive properties and are valuable in synthetic chemistry (Collis et al., 1997).
Fluorinated Pyrazole Derivatives
Additionally, it is utilized in the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone. This process yields compounds with significant potential in various chemical applications (Song & Zhu, 2001).
Antimicrobial Properties
Moreover, derivatives of this compound have been synthesized and shown to have antimicrobial properties. The transition metal complexes of these derivatives demonstrated moderate to excellent activity against tested bacteria and fungi (Sampal et al., 2018).
Structural and Thermal Properties Studies
The compound also plays a role in the study of structural and thermal properties of certain azoderivatives of β-diketones, contributing to our understanding of their stability and behavior under different conditions (Mahmudov et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFO2/c14-11-6-9(3-4-12(11)15)13(17)7-10(16)5-8-1-2-8/h3-4,6,8H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRMUOGWDCCKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)CC(=O)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



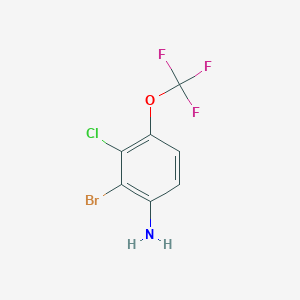
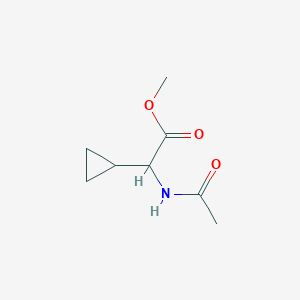


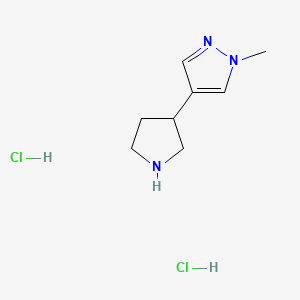
![tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate](/img/structure/B1413560.png)


